3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid
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Overview
Description
3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with a carboxyethyl group and a propanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method involves the reaction of a cyclopropyl derivative with a carboxyethylating agent under controlled conditions to introduce the carboxyethyl group . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl ring and carboxyethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[[[(1-Carboxyethyl)thio]carbonothioyl]thio]propanoic acid
- 2-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]propanoic acid
Uniqueness
3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid is unique due to its specific structural features, such as the cyclopropyl ring and carboxyethyl group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it valuable for specific research and industrial applications .
Properties
IUPAC Name |
3-[1-(2-carboxyethyl)cyclopropyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)1-3-9(5-6-9)4-2-8(12)13/h1-6H2,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNFZCRMQDLXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCC(=O)O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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